Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione
Brand Name: Vulcanchem
CAS No.: 42977-09-3
VCID: VC17298045
InChI: InChI=1S/C6H6O4/c7-4-1-3-2-5(8)10-6(3)9-4/h3,6H,1-2H2
SMILES:
Molecular Formula: C6H6O4
Molecular Weight: 142.11 g/mol

Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione

CAS No.: 42977-09-3

Cat. No.: VC17298045

Molecular Formula: C6H6O4

Molecular Weight: 142.11 g/mol

* For research use only. Not for human or veterinary use.

Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione - 42977-09-3

Specification

CAS No. 42977-09-3
Molecular Formula C6H6O4
Molecular Weight 142.11 g/mol
IUPAC Name 3,3a,4,6a-tetrahydrofuro[2,3-b]furan-2,5-dione
Standard InChI InChI=1S/C6H6O4/c7-4-1-3-2-5(8)10-6(3)9-4/h3,6H,1-2H2
Standard InChI Key SRMZPULMQJQPFR-UHFFFAOYSA-N
Canonical SMILES C1C2CC(=O)OC2OC1=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione (C₆H₆O₄) features a bicyclic system comprising a dihydrofuran ring fused to a furan moiety. The compound’s IUPAC name, 3a,4,6a-tetrahydrofuro[2,3-b]furan-2,5-dione, reflects its stereochemistry and functional groups . Key structural attributes include:

PropertyValue
Molecular FormulaC₆H₆O₄
Molecular Weight142.11 g/mol
CAS Number42977-09-3
Melting PointNot reported
SMILESC1C2CC(=O)OC2OC1=O

The bicyclic framework imposes significant ring strain, enhancing its reactivity in cycloaddition and nucleophilic substitution reactions .

Spectroscopic Characterization

Structural validation relies on spectroscopic techniques:

  • IR Spectroscopy: Strong absorption bands at 1,780–1,720 cm⁻¹ confirm the presence of two carbonyl groups .

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 4.5–5.0 ppm correspond to protons on the oxygenated carbons of the furan ring .

    • ¹³C NMR: Peaks at δ 170–175 ppm indicate the carbonyl carbons, while signals at δ 70–85 ppm correspond to the ether-linked carbons .

  • Mass Spectrometry: The molecular ion peak at m/z 142.11 (M⁺) aligns with the molecular formula .

Synthesis and Synthetic Methodologies

Thermolysis of Furan-2,3-diones

A primary route to access dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione involves the thermolysis of substituted furan-2,3-diones. For example, heating 5-phenyl-2,3-dihydrofuran-2,3-dione in 4-methoxyphenylacetone generates α-oxoketenes, which dimerize to form 2-(4-methoxybenzyl)-2-methyl-6-phenyl-4H-1,3-dioxin-4-one . This method underscores the compound’s role as a ketene precursor.

Radical Cyclization Reactions

Manganese(III) acetate-mediated radical cyclization of 1,3-dicarbonyl compounds with alkenes offers an alternative pathway. This approach, demonstrated by Yılmaz et al., yields furan-substituted dihydrofuran derivatives with moderate to high efficiency (up to 78% yield) . The reaction proceeds via a radical intermediate, enabling the construction of the bicyclic framework under mild conditions .

Chemical Reactivity and Derivative Formation

Nucleophilic Additions

The electron-deficient carbonyl groups render dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione susceptible to nucleophilic attack:

  • Hydrazine Derivatives: Reaction with phenylhydrazine produces 1,6-diphenyl-1,2-dihydropyridazine-3,4-dione, a heterocycle with potential biological activity .

  • Amines: Treatment with 1,2-phenylenediamine yields 3,3-dimethyl-2,3-dihydrofuro[2,3-b]quinoxaline, highlighting its utility in constructing fused heteroaromatic systems .

Cycloaddition Reactions

The α-oxoketenes generated from thermolysis participate in [4π+2π] hetero-Diels-Alder reactions. For instance, trapping with dienophiles like electron-deficient alkenes forms six-membered oxacyclic adducts, expanding the compound’s synthetic versatility .

Applications in Organic Synthesis

Building Block for Heterocycles

Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione serves as a precursor for pyridazines, quinoxalines, and dioxins, which are prevalent in pharmaceuticals and agrochemicals . For example, 1,2-dihydropyridazine-3,4-dione derivatives exhibit antimicrobial and antitumor properties .

Material Science Applications

The compound’s rigid bicyclic structure makes it a candidate for designing polymers with enhanced thermal stability. Preliminary studies suggest its incorporation into polyesters could improve material properties .

Comparative Analysis with Related Compounds

Compound NameStructural VariationReactivity Profile
4,4-Dimethyltetrahydrofuran-2,3-dioneMethyl substituentsEnhanced steric hindrance
5-Phenyl-2,3-dihydrofuran-2,3-dionePhenyl substituentIncreased aromatic interactions
Furo[2,3-b]quinoxalineFused quinoxaline ringExpanded π-conjugation

The absence of substituents in dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione confers greater reactivity compared to its alkyl- or aryl-substituted analogs .

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